Epoxomicin

Description

EPOXOMYCIN is a Protein drug.

a proteasome inihbitor, structure given in first source; from actinomycete strain Q996-17

Properties

IUPAC Name |

(2S,3S)-2-[[(2S,3S)-2-[acetyl(methyl)amino]-3-methylpentanoyl]amino]-N-[(2S,3R)-3-hydroxy-1-[[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxobutan-2-yl]-3-methylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H50N4O7/c1-11-16(5)21(30-27(38)23(17(6)12-2)32(10)19(8)34)25(36)31-22(18(7)33)26(37)29-20(13-15(3)4)24(35)28(9)14-39-28/h15-18,20-23,33H,11-14H2,1-10H3,(H,29,37)(H,30,38)(H,31,36)/t16-,17-,18+,20-,21-,22-,23-,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOGIDQKFVLKMLQ-JTHVHQAWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)C1(CO1)C)NC(=O)C(C(C)CC)N(C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)[C@]1(CO1)C)NC(=O)[C@H]([C@@H](C)CC)N(C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H50N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5044073 | |

| Record name | Epoxomicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

554.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134381-21-8 | |

| Record name | Epoxomicin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134381-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epoxomicin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134381218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epoxomicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EPOXOMICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y0900I3U8U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Mechanism of Action of Epoxomicin

Abstract

This compound is a naturally occurring, highly potent, and selective inhibitor of the ubiquitin-proteasome system (UPS).[1][2][3] Its unique α',β'-epoxyketone pharmacophore confers a high degree of specificity for the 20S proteasome, making it an invaluable tool for studying cellular processes regulated by proteasomal degradation and a foundational structure for the development of therapeutic agents like carfilzomib.[4][5][6] This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, its kinetic properties, its effects on downstream signaling pathways, and detailed protocols for key experimental procedures used in its characterization.

Core Mechanism of Action: Irreversible Inhibition of the 20S Proteasome

The 26S proteasome is a large, multicatalytic protease complex responsible for the degradation of the majority of intracellular proteins, particularly those marked with ubiquitin.[1][7][8] It consists of a 20S core particle (CP), which contains the catalytic active sites, and one or two 19S regulatory particles (RP) that recognize, unfold, and translocate ubiquitinated substrates into the core.

This compound exerts its inhibitory effect by specifically and irreversibly targeting the catalytic subunits of the 20S proteasome.[1][9]

Covalent Adduct Formation

The key to this compound's mechanism lies in its α',β'-epoxyketone moiety.[6][10] Structural studies have revealed that this compound forms a unique and stable covalent adduct with the N-terminal threonine (Thr1) residue of the proteasome's catalytic β-subunits.[10][11] The inhibition mechanism involves two successive nucleophilic attacks:

-

The hydroxyl group (γ-OH) of the Thr1 side chain attacks the ketone of the epoxyketone.

-

The primary amine (α-NH2) of the same Thr1 residue then attacks one of the epoxide carbons.

This sequence results in the formation of a stable six-membered morpholino ring, effectively and irreversibly capping the active site.[10][11] This dual covalent interaction explains both the potency and the high specificity of this compound for the proteasome, as other common proteases lack the specific N-terminal threonine active site architecture required for this reaction.[11]

Specificity and Selectivity

This compound demonstrates remarkable selectivity for the proteasome over other classes of proteases. It does not inhibit non-proteasomal proteases such as trypsin, chymotrypsin, papain, calpain, and cathepsin B, even at concentrations up to 50 μM.[1][7][9][12]

Within the proteasome, this compound preferentially inhibits the chymotrypsin-like (CT-L) activity associated with the β5 subunit. The trypsin-like (T-L, β2 subunit) and peptidyl-glutamyl peptide hydrolyzing (PGPH, β1 subunit) activities are inhibited at approximately 100- and 1,000-fold slower rates, respectively.[1][7][12][13] this compound has been shown to covalently bind to multiple catalytic β-subunits, including the constitutive subunits X (β5), Z (β2), and the immunoproteasome subunits LMP7 (β5i) and MECL1 (β1i).[1][7][9][13]

Quantitative Analysis of Proteasome Inhibition

The potency of this compound has been quantified across various cell lines and in biochemical assays. It is generally more potent than first-generation proteasome inhibitors like lactacystin.[1][7]

| Parameter | Value | Cell Line / System | Notes | Reference |

| IC₅₀ (CT-L Activity) | ~10 nM | Purified 20S Proteasome | Varies with substrate and conditions. | [14] |

| IC₅₀ (Cell Growth) | 4 nM | EL4 (murine lymphoma) | Antiproliferative activity. | [15] |

| 0.002 µg/mL (~3.6 nM) | B16-F10 (melanoma) | Cytotoxicity. | [15] | |

| 0.005 µg/mL (~9 nM) | HCT116 (colon cancer) | Cytotoxicity. | [15] | |

| Association Rate (k_assoc) | 20,000 M⁻¹s⁻¹ | Bovine Erythrocyte 20S | For chymotrypsin-like activity. | [10] |

| Relative Inhibition Rate | CT-L >> T-L > PGPH | Purified Proteasome | T-L is inhibited ~100x slower, PGPH ~1000x slower than CT-L. | [1][7][12] |

| Comparative Potency | ~80x faster than Lactacystin | Purified Proteasome | Inhibition of chymotrypsin-like activity. | [1][13] |

| ~4x faster than clasto-Lactacystin β-lactone | Purified Proteasome | Inhibition of chymotrypsin-like activity. | [13] |

Downstream Cellular Consequences of Proteasome Inhibition

By blocking the proteasome, this compound prevents the degradation of numerous regulatory proteins, leading to profound effects on critical cellular signaling pathways, most notably the NF-κB and apoptotic pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) transcription factors are master regulators of inflammation, immunity, and cell survival. In most unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by signals like TNF-α, the IκB kinase (IKK) complex phosphorylates IκBα, marking it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks a nuclear localization signal on NF-κB, allowing it to translocate to the nucleus and activate target gene expression.

This compound treatment stabilizes IκBα by preventing its proteasomal degradation.[1][13] This action effectively traps NF-κB in the cytoplasm, thereby inhibiting its activation and blocking the transcription of pro-inflammatory and anti-apoptotic genes.[1][13] This mechanism is central to this compound's observed anti-inflammatory effects.[1][2][7]

Induction of Apoptosis

Proteasome inhibition is a potent trigger of apoptosis (programmed cell death), particularly in cancer cells which often have high rates of protein turnover and are more sensitive to proteotoxic stress. This compound induces apoptosis through multiple intersecting mechanisms.[16][17]

-

p53-Dependent Pathway : this compound treatment leads to the accumulation of the tumor suppressor protein p53, a well-known substrate of the proteasome.[1][16] Elevated p53 levels transcriptionally activate pro-apoptotic genes, most notably PUMA (p53 Upregulated Modulator of Apoptosis).[16] PUMA, a BH3-only protein, then triggers the mitochondrial (intrinsic) pathway of apoptosis by activating Bax/Bak, leading to cytochrome c release and subsequent caspase activation.[16][18]

-

Mitochondrial Disruption : Independent of p53, proteasomal stress can lead to the upregulation and activation of other pro-apoptotic Bcl-2 family proteins like Bax, causing mitochondrial outer membrane permeabilization.[17]

-

Caspase Activation : The release of cytochrome c from mitochondria initiates the formation of the apoptosome and the activation of caspase-9, which in turn activates effector caspases like caspase-3, leading to the execution of cell death.[16][18]

Experimental Protocols

The following are representative protocols for assessing the core activities of this compound.

Protocol 1: In Vitro Proteasome Activity Assay

This protocol measures the three catalytic activities of the proteasome in cell lysates using specific fluorogenic substrates.

Methodology:

-

Cell Lysate Preparation :

-

Culture cells to ~80-90% confluency.

-

Wash cells twice with ice-cold PBS.

-

Scrape cells into a lysis buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl₂, 1 mM DTT).

-

Sonicate briefly on ice to ensure complete lysis.

-

Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet debris.

-

Collect the supernatant and determine protein concentration (e.g., Bradford assay).

-

-

Assay Setup :

-

In a black, 96-well plate, add 20-50 µg of protein lysate to each well.

-

Add this compound (or vehicle control) at desired final concentrations. Incubate for 15 minutes at 37°C.

-

Prepare assay buffer (20 mM Tris-HCl, pH 8.0, 0.5 mM EDTA) containing one of the following substrates:[1]

-

Chymotrypsin-like : 100 µM Suc-LLVY-AMC

-

Trypsin-like : 100 µM Boc-LRR-AMC

-

PGPH : 100 µM Z-LLE-AMC

-

-

-

Measurement :

-

Initiate the reaction by adding the substrate-containing assay buffer to each well.

-

Immediately place the plate in a fluorometric plate reader pre-warmed to 37°C.

-

Measure the kinetic release of AMC (7-amino-4-methylcoumarin) over 30-60 minutes (Excitation: ~360 nm, Emission: ~460 nm).[8]

-

-

Data Analysis :

-

Calculate the rate of reaction (fluorescence units per minute).

-

Normalize the activity of inhibitor-treated samples to the vehicle control to determine the percent inhibition.

-

Protocol 2: Western Blot for IκBα Stabilization

This protocol assesses the effect of this compound on the NF-κB pathway by measuring the levels of IκBα.

Methodology:

-

Cell Treatment :

-

Protein Extraction and Quantification :

-

Wash cells with ice-cold PBS and lyse in RIPA buffer with protease and phosphatase inhibitors.

-

Determine protein concentration for all samples.

-

-

SDS-PAGE and Transfer :

-

Load equal amounts of protein (e.g., 30 µg) per lane on an SDS-polyacrylamide gel.

-

Separate proteins by electrophoresis.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting :

-

Block the membrane (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

-

Incubate with a primary antibody against IκBα overnight at 4°C.

-

Incubate with a loading control antibody (e.g., β-actin) to ensure equal loading.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection :

-

Incubate the membrane with a chemiluminescent substrate and visualize the bands using an imaging system. A stabilized IκBα band in the this compound + TNF-α treated sample indicates proteasome inhibition.

-

Conclusion

This compound is a foundational tool in chemical biology and drug development due to its potent and highly selective mechanism of action. By forming an irreversible morpholino adduct with the catalytic threonine residues of the 20S proteasome, it provides a precise method for inhibiting proteasomal activity. This inhibition leads to the stabilization of key regulatory proteins, resulting in the suppression of pro-inflammatory pathways like NF-κB and the induction of apoptosis. The detailed understanding of its interaction with the proteasome continues to inform the design of next-generation inhibitors for therapeutic use in oncology and inflammatory diseases.

References

- 1. This compound, a potent and selective proteasome inhibitor, exhibits in vivo antiinflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound.com [this compound.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. cancernetwork.com [cancernetwork.com]

- 5. Advances in the Understanding of Mechanisms and Therapeutic Use of Bortezomib - PMC [pmc.ncbi.nlm.nih.gov]

- 6. From Bortezomib to other Inhibitors of the Proteasome and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Proteasome Assay in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Development and Characterization of Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. This compound, a potent and selective proteasome inhibitor, exhibits in vivo antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. The Selective Proteasome Inhibitors Lactacystin and this compound Can Be Used to Either Up- or Down-Regulate Antigen Presentation at Nontoxic Doses - PMC [pmc.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Apoptosis induced by proteasome inhibition in cancer cells: predominant role of the p53/PUMA pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Proteasome inhibitor-induced apoptosis in human monocyte-derived dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The Discovery and History of Epoxomicin: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Epoxomicin, a naturally occurring peptide epoxyketone, has emerged as a pivotal tool in cell biology and a foundational molecule in the development of targeted cancer therapies. Initially identified as a potent antitumor agent, its true mechanism of action was later unveiled as a highly selective and irreversible inhibitor of the proteasome. This technical guide provides a comprehensive overview of the discovery, history, and seminal experiments that have defined our understanding of this compound. It includes detailed experimental protocols, quantitative data on its activity, and visualizations of the key signaling pathways it modulates, serving as a critical resource for researchers in the field.

Discovery and Initial Characterization

This compound was first isolated by a team at Bristol-Myers Squibb in 1992 from the fermentation broth of an unidentified Actinomycetes strain, designated No. Q996-17.[1][2] The initial screening identified this compound based on its significant in vivo antitumor activity against murine B16 melanoma.[1] Structurally, it was characterized as a new member of the epoxy-β-aminoketone group of natural products.[1] Despite its promising antitumor properties, the molecular mechanism underlying its cytotoxicity remained unknown for several years, and due to its peptide nature and potentially unstable epoxyketone pharmacophore, it was not immediately pursued as a clinical drug candidate.[2][3]

Unveiling the Mechanism of Action: A Selective Proteasome Inhibitor

The pivotal breakthrough in understanding this compound's mode of action came in 1999 from the laboratory of Craig Crews at Yale University. Their research, published in the Proceedings of the National Academy of Sciences, identified the 20S proteasome as the specific cellular target of this compound.[4][5] This discovery repositioned this compound from a general cytotoxic agent to a highly specific molecular probe for studying the ubiquitin-proteasome system.

Key Experiments in Target Identification

A cornerstone of this discovery was the use of a biotinylated derivative of this compound as an affinity probe to isolate its cellular binding partners.[3][4]

Experimental Protocol: Identification of this compound-Binding Proteins

-

Synthesis of Biotinylated this compound: A biotin moiety was chemically conjugated to this compound, creating a molecule that retained its biological activity while allowing for affinity purification.[3]

-

Affinity Chromatography:

-

Murine lymphoma EL4 cells were incubated with biotinylated this compound.[6]

-

Cell lysates were prepared and passed through a streptavidin-agarose column to capture the biotinylated this compound along with any covalently bound proteins.[6]

-

Endogenous biotinylated proteins were removed by pre-clearing the lysate with streptavidin-agarose.[6]

-

After extensive washing, the bound proteins were eluted from the column.[6]

-

-

Protein Identification: The eluted proteins were separated by SDS-PAGE, revealing specific bands that were subsequently identified by mass spectrometry and Edman degradation.[6] This analysis conclusively identified the binding partners as catalytic β-subunits of the proteasome, including LMP7, X, MECL1, and Z.[4][6]

Quantitative Analysis of Proteasome Inhibition and Cytotoxicity

This compound exhibits potent and selective inhibition of the proteasome's catalytic activities and demonstrates significant cytotoxicity against a range of cancer cell lines.

Inhibition of Proteasome Catalytic Subunits

This compound primarily inhibits the chymotrypsin-like (CT-L) activity of the proteasome, with significantly lower potency against the trypsin-like and peptidyl-glutamyl peptide hydrolyzing (PGPH) activities.[4][5]

| Proteasome Activity | Inhibitor | IC50 Value | Source |

| Chymotrypsin-like | This compound | ~9 nM | [7] |

| Chymotrypsin-like | Lactacystin | ~100-fold less potent than this compound | [7] |

| Chymotrypsin-like | Z-Leu-Leu-Leu-H (aldehyde) | Similar to this compound | [7] |

Note: this compound inhibits the chymotrypsin-like activity approximately 80-fold faster than lactacystin.[6][8] Higher concentrations are required to inhibit the trypsin-like and PGPH activities (100- and 1,000-fold slower rates of inhibition, respectively).[4][5]

Cytotoxicity in Cancer Cell Lines

The potent inhibition of the proteasome by this compound translates to significant cytotoxic effects in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Source |

| EL4 | Lymphoma | 0.004 | [9] |

| B16-F10 | Melanoma | 0.0036 | [9] |

| P388 | Leukemia | 0.0036 | [9] |

| HCT116 | Colon Carcinoma | 0.0090 | [9] |

| K562 | Chronic Myelogenous Leukemia | 0.0667 | [9] |

| Moser | Colorectal Cancer | 0.0793 | [9] |

Impact on Cellular Signaling Pathways

By inhibiting the proteasome, this compound disrupts the degradation of key regulatory proteins, thereby profoundly impacting cellular signaling pathways critical for cell survival, proliferation, and inflammation.

Inhibition of the NF-κB Pathway

The NF-κB transcription factor is a central regulator of inflammation and cell survival. Its activation is controlled by the proteasomal degradation of its inhibitor, IκBα. This compound blocks this degradation, leading to the inhibition of NF-κB activity.[4][6]

Experimental Protocol: NF-κB Inhibition Assay

-

Cell Culture and Treatment: HeLa cells are cultured and pre-treated with this compound (e.g., 10 µM for 2 hours).[6]

-

Stimulation: Cells are then stimulated with a pro-inflammatory cytokine, such as TNF-α (e.g., 10 ng/ml for 15 minutes), to induce IκBα degradation.[6]

-

Western Blot Analysis: Cell lysates are prepared and subjected to Western blotting using an antibody against IκBα to assess its degradation.[6]

-

Electrophoretic Mobility Shift Assay (EMSA): Nuclear extracts are prepared from treated cells and incubated with a radiolabeled DNA probe containing an NF-κB binding site. The protein-DNA complexes are then resolved on a non-denaturing polyacrylamide gel to visualize NF-κB DNA binding activity.[6]

Caption: this compound inhibits NF-κB activation by blocking proteasomal degradation of IκBα.

Accumulation of p53

The tumor suppressor protein p53 is a well-known substrate of the ubiquitin-proteasome system. Inhibition of the proteasome by this compound leads to the stabilization and accumulation of p53, a key mechanism contributing to its antitumor activity.[6][10]

Experimental Protocol: p53 Accumulation Assay

-

Cell Culture and Treatment: Human umbilical vein endothelial cells (HUVECs) or other suitable cell lines are treated with this compound (e.g., 100 nM for 6 hours).[6]

-

Western Blot Analysis: Cell lysates are prepared and subjected to Western blotting using an antibody specific for p53 to detect its accumulation.[6]

Caption: this compound-mediated proteasome inhibition leads to p53 accumulation and apoptosis.

Total Synthesis of this compound

The first total synthesis of this compound was reported in 1999, which was crucial for confirming its structure, determining the absolute stereochemistry of the epoxide, and enabling the synthesis of derivatives for research purposes, such as the aforementioned biotinylated probe.[6][9] The synthetic route provided a reliable source of the compound for further biological studies, as the original fermentation source was no longer available.[2]

Conclusion and Future Perspectives

The journey of this compound from its discovery as an antitumor agent of unknown mechanism to its characterization as a highly selective proteasome inhibitor exemplifies the power of chemical biology in elucidating fundamental cellular processes. It has not only become an invaluable research tool but has also laid the groundwork for the development of second-generation proteasome inhibitors, such as carfilzomib (a derivative of this compound), which is now an approved therapeutic for multiple myeloma.[2][3] The detailed understanding of this compound's discovery and mechanism of action continues to inform the development of novel therapeutics targeting the ubiquitin-proteasome system for a variety of diseases.

References

- 1. Peptidomic analysis of HEK293T cells: effect of the proteasome inhibitor this compound on intracellular peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Visualizing Proteasome Activity and Intracellular Localization Using Fluorescent Proteins and Activity-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Total synthesis of the potent proteasome inhibitor this compound: a useful tool for understanding proteasome biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Application of a Clickable this compound‐Based Probe for Proteasome Activity Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound, a potent and selective proteasome inhibitor, exhibits in vivo antiinflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development and Characterization of Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. benchchem.com [benchchem.com]

- 10. Apoptosis induced by proteasome inhibition in cancer cells: predominant role of the p53/PUMA pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Epoxomicin: A Comprehensive Technical Guide to its Structure, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epoxomicin, a naturally occurring peptide epoxyketone, has garnered significant attention in the scientific community for its potent and selective inhibition of the proteasome, a key cellular machinery for protein degradation. This technical guide provides an in-depth exploration of the chemical structure, total synthesis, and biological activity of this compound. Detailed experimental protocols for a representative synthetic route are provided, alongside a comprehensive summary of its mechanism of action and its impact on crucial signaling pathways, such as NF-κB and apoptosis. All quantitative data are presented in structured tables for clarity and comparative analysis. Furthermore, key concepts and experimental workflows are visualized using DOT language diagrams to facilitate a deeper understanding of this important molecule.

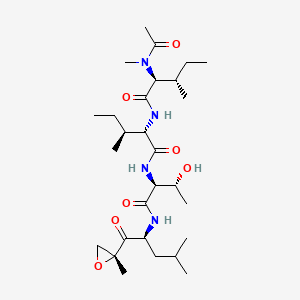

Chemical Structure

This compound is a linear tetrapeptide with a unique α',β'-epoxyketone pharmacophore at its C-terminus, which is crucial for its biological activity.

IUPAC Name: (2S,3S)-N-((2S,3R)-3-hydroxy-1-(((S)-4-methyl-1-((R)-2-methyloxiran-2-yl)-1-oxopentan-2-yl)amino)-1-oxobutan-2-yl)-3-methyl-2-((2S,3S)-3-methyl-2-(N-methylacetamido)pentanamido)pentanamide[1]

Molecular Formula: C₂₈H₅₀N₄O₇[2]

Molecular Weight: 554.72 g/mol [2]

CAS Number: 134381-21-8[1]

Stereochemistry: The stereochemistry of this compound has been confirmed through total synthesis and spectroscopic analysis. The absolute configuration of the stereocenters is critical for its potent proteasome inhibitory activity.

Synthesis of this compound

The total synthesis of this compound has been achieved through various strategies, primarily employing a convergent approach. This involves the separate synthesis of the N-terminal peptide fragment and the C-terminal epoxyketone fragment, followed by their coupling. An alternative strategy involves solid-phase peptide synthesis for the peptide backbone.

Retrosynthetic Analysis

A convergent retrosynthetic analysis of this compound is depicted below. The molecule is disconnected at the amide bond between the isoleucine and the α-amino-epoxyketone fragment. This leads to two key intermediates: the N-acetylated and N-methylated tripeptide (left-hand fragment) and the epoxyketone-containing amino acid derivative (right-hand fragment).

Caption: Retrosynthetic analysis of this compound.

Experimental Protocols

A representative synthesis of a clickable this compound analog is detailed below, which follows a similar convergent strategy to the total synthesis of this compound. This protocol is adapted from a solid-phase synthesis approach.

2.2.1. Solid-Phase Synthesis of the Peptide Fragment

This protocol describes the synthesis of the N-terminal tripeptide fragment on a solid support.

-

Resin Swelling: Swell Fmoc-Thr(tBu)-Wang resin in N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group.

-

Amino Acid Coupling: Couple the subsequent Fmoc-protected amino acids (Fmoc-Ile-OH and Fmoc-Ile-OH) using a coupling reagent such as HBTU/HOBt in the presence of a base like DIPEA.

-

N-Acetylation and N-Methylation: The terminal amine is acetylated using acetic anhydride and then methylated.

-

Cleavage: Cleave the peptide from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

2.2.2. Synthesis of the Epoxyketone Fragment

The synthesis of the α',β'-epoxyketone fragment is a critical part of the total synthesis. One common approach involves:

-

Weinreb Amide Formation: Conversion of a protected leucine derivative to its corresponding Weinreb amide.

-

Grignard Reaction: Reaction of the Weinreb amide with isopropenyl magnesium bromide to form an α,β-unsaturated ketone.

-

Epoxidation: Stereoselective epoxidation of the double bond using an oxidizing agent like m-CPBA or dimethyldioxirane (DMDO).

2.2.3. Coupling and Final Deprotection

-

Coupling Reaction: The synthesized peptide fragment is coupled with the epoxyketone fragment in solution using standard peptide coupling reagents.

-

Purification: The final product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data for Synthesis

| Step | Reaction | Reagents | Typical Yield | Reference |

| 1 | Solid-Phase Peptide Synthesis | Fmoc-amino acids, HBTU, DIPEA, Piperidine, TFA | >70% (crude) | [3] |

| 2 | Epoxyketone Synthesis | Boc-Leu-OH, Isopropenylmagnesium bromide, DMDO | ~26% (overall from isovaleraldehyde) | |

| 3 | Fragment Coupling | Peptide fragment, Epoxyketone fragment, HATU, DIPEA | Variable | |

| 4 | Purification | RP-HPLC | High purity | [2] |

Biological Activity and Mechanism of Action

This compound is a highly potent, selective, and irreversible inhibitor of the 20S proteasome.[4] Its primary mechanism of action involves the covalent modification of the N-terminal threonine residue of the proteasome's catalytic β-subunits.

Mechanism of Proteasome Inhibition

The α',β'-epoxyketone warhead of this compound is key to its inhibitory activity. It undergoes a two-step nucleophilic attack by the catalytic N-terminal threonine (Thr1) of the proteasome β-subunits. This results in the formation of a stable seven-membered ring adduct, leading to irreversible inhibition.[2] this compound predominantly inhibits the chymotrypsin-like (CT-L) activity of the proteasome, with significantly lower activity against the trypsin-like (T-L) and caspase-like (C-L) activities.[5]

Caption: Mechanism of irreversible proteasome inhibition by this compound.

Impact on Signaling Pathways

By inhibiting the proteasome, this compound disrupts the degradation of numerous regulatory proteins, thereby affecting various cellular signaling pathways.

3.2.1. NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, IκB is phosphorylated, ubiquitinated, and subsequently degraded by the proteasome. This allows NF-κB to translocate to the nucleus and activate the transcription of its target genes. This compound, by inhibiting proteasomal degradation of IκB, effectively blocks the activation of the NF-κB pathway.[5][6]

Caption: this compound inhibits the NF-κB signaling pathway.

3.2.2. Apoptosis Pathway

Proteasome inhibition by this compound can induce apoptosis (programmed cell death) in various cancer cell lines. This is achieved through multiple mechanisms, including the stabilization of pro-apoptotic proteins like p53 and the accumulation of misfolded proteins, which triggers the unfolded protein response (UPR) and subsequent caspase activation.[1] this compound has been shown to induce the intrinsic apoptosis pathway, characterized by the release of cytochrome c from the mitochondria and the activation of caspases.[7]

Quantitative Biological Data

| Parameter | Value | Cell Line/System | Reference |

| IC₅₀ (Cytotoxicity) | |||

| 0.002 µg/mL | B16-F10 melanoma | [4] | |

| 0.005 µg/mL | HCT116 colon cancer | [4] | |

| 0.044 µg/mL | Moser human breast cancer | [4] | |

| 4 nM | EL4 lymphoma | [4] | |

| Proteasome Inhibition | |||

| k_obs/[I] (Chymotrypsin-like) | 35,400 M⁻¹s⁻¹ | Purified bovine erythrocyte proteasome | [5] |

| k_obs/[I] (Trypsin-like) | 287 M⁻¹s⁻¹ | Purified bovine erythrocyte proteasome | [5] |

| k_obs/[I] (PGPH-like) | 34 M⁻¹s⁻¹ | Purified bovine erythrocyte proteasome | [5] |

Conclusion

This compound stands out as a powerful tool for studying the ubiquitin-proteasome system and as a lead compound for the development of novel therapeutics. Its unique chemical structure, characterized by the α',β'-epoxyketone pharmacophore, confers high potency and selectivity for the proteasome. The total synthesis of this compound, while challenging, has been successfully achieved and has enabled the synthesis of various analogs for further biological investigation. Its profound effects on critical cellular pathways, such as NF-κB and apoptosis, underscore its therapeutic potential in cancer and inflammatory diseases. This technical guide provides a solid foundation for researchers and drug development professionals to understand and utilize this remarkable natural product.

References

- 1. Apoptosis induced by proteasome inhibition in cancer cells: predominant role of the p53/PUMA pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development and Characterization of Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound, a potent and selective proteasome inhibitor, exhibits in vivo antiinflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. researchgate.net [researchgate.net]

The Core Mechanism of Proteasome Inhibition by Epoxomicin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epoxomicin is a naturally occurring selective inhibitor of the proteasome, a critical cellular machine responsible for protein degradation.[1][2] Its high potency and specificity have made it an invaluable tool for studying the ubiquitin-proteasome system and a foundational structure for the development of therapeutic agents.[3] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's inhibitory action, detailed experimental protocols for its study, and a quantitative overview of its effects.

Mechanism of Action: Covalent Modification and Morpholino Ring Formation

This compound's inhibitory activity stems from its ability to covalently and irreversibly bind to the catalytic β subunits of the 20S proteasome.[2][4] The key to its specificity lies in its α',β'-epoxyketone pharmacophore.[3] Upon entering the catalytic chamber of the proteasome, the N-terminal threonine (Thr1) residue of the active β-subunit initiates a nucleophilic attack on the carbonyl carbon of this compound. This is followed by a second nucleophilic attack from the Thr1 amino group on one of the epoxide carbons. This two-step process results in the formation of a stable six-membered morpholino ring adduct, effectively and irreversibly disabling the catalytic activity of the subunit.[4]

This unique mechanism of forming a morpholino ring contributes to this compound's high specificity for the proteasome over other cellular proteases such as trypsin, chymotrypsin, papain, calpain, and cathepsin B.[2][4]

Figure 1: Mechanism of this compound covalent binding to the proteasome.

Specificity and Catalytic Subunit Targeting

This compound exhibits a preference for the different catalytic activities of the proteasome. It most potently inhibits the chymotrypsin-like (CT-L) activity, associated with the β5 subunit.[2][4] The trypsin-like (T-L) and peptidyl-glutamyl peptide hydrolyzing (PGPH) activities, associated with the β2 and β1 subunits respectively, are also inhibited, but at significantly slower rates.[2][4]

This compound has been shown to covalently bind to the constitutive proteasome subunits X (a β5-type subunit) and Z (a β1-type subunit), as well as the immunoproteasome subunits LMP7 (a β5i subunit) and MECL1 (a β1i subunit).[2][4]

Quantitative Inhibition Data

The inhibitory potency of this compound has been quantified in various studies. The following table summarizes key quantitative data.

| Parameter | Target | Value | Cell/System Type | Reference |

| kassociation | Chymotrypsin-like activity | 20,000 ± 4,600 M-1s-1 | Bovine erythrocyte 20S proteasome | [3] |

| Relative Inhibition Rate | Chymotrypsin-like vs. Trypsin-like | ~100-fold faster | Purified bovine erythrocyte proteasome | [2][4] |

| Relative Inhibition Rate | Chymotrypsin-like vs. PGPH | ~1,000-fold faster | Purified bovine erythrocyte proteasome | [2][4] |

| IC50 (Cytotoxicity) | EL4 lymphoma cells | 4 nM | Cell-based | [5] |

Downstream Signaling Consequences: Inhibition of NF-κB Activation

One of the major downstream consequences of proteasome inhibition by this compound is the disruption of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In this pathway, the inhibitor of kappa B, IκBα, sequesters the NF-κB dimer in the cytoplasm. Upon stimulation by signals such as TNF-α, IκBα is phosphorylated, ubiquitinated, and subsequently degraded by the proteasome. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of target genes involved in inflammation and cell survival.

This compound, by inhibiting the proteasome, prevents the degradation of IκBα.[4] This leads to the accumulation of IκBα in the cytoplasm, which continues to sequester NF-κB, thereby inhibiting its nuclear translocation and transcriptional activity.[4]

Figure 2: Inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocols

Affinity Purification of this compound-Binding Proteins

This protocol is used to identify the cellular targets of this compound using a biotinylated analog.

Materials:

-

Cells (e.g., EL4 murine thymoma cells)[4]

-

Biotinylated-Epoxomicin[6]

-

Lysis Buffer (25 mM HEPES pH 7.4, 5 mM EGTA, 50 mM NaF, supplemented with protease inhibitors)[4]

-

Streptavidin-agarose or NeutrAvidin-agarose beads[4]

-

SDS-PAGE reagents

-

Western blot reagents

Procedure:

-

Culture cells to the desired density.

-

Treat cells with biotinylated-Epoxomicin (e.g., 5-8 µM for 4 hours at 37°C). Include a control group pre-treated with excess unlabeled this compound to demonstrate specific binding.[4]

-

Harvest and lyse the cells in Lysis Buffer.

-

Clarify the lysate by centrifugation.

-

Incubate the cleared lysate with streptavidin- or NeutrAvidin-agarose beads to pull down biotinylated proteins.

-

Wash the beads extensively with Lysis Buffer to remove non-specifically bound proteins.

-

Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.[4]

-

Separate the eluted proteins by SDS-PAGE and identify them by Western blotting or mass spectrometry.

Figure 3: Workflow for identifying this compound's cellular targets.

In Vitro Proteasome Activity Assay

This assay measures the inhibition of the different proteasomal catalytic activities by this compound.

Materials:

-

Purified 20S proteasome (e.g., from bovine erythrocytes)[4]

-

Fluorogenic peptide substrates:

-

Suc-LLVY-AMC (for chymotrypsin-like activity)

-

Boc-LRR-AMC (for trypsin-like activity)

-

Z-LLE-AMC (for PGPH activity)[4]

-

-

Assay Buffer (20 mM Tris-HCl, pH 8.0, 0.5 mM EDTA)[4]

-

This compound

-

96-well plate and a fluorescent plate reader

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, combine the purified 20S proteasome, Assay Buffer, and the specific fluorogenic substrate.

-

Add the different concentrations of this compound or vehicle control (DMSO) to the wells.

-

Incubate the plate at 37°C.

-

Measure the fluorescence intensity over time. The cleavage of the AMC group from the peptide substrate results in a fluorescent signal.

-

Calculate the rate of substrate cleavage for each this compound concentration and determine the IC50 or kassociation values.[3]

Western Blot for p53 and IκBα Stabilization

This protocol assesses the accumulation of proteasome substrates in cells treated with this compound.

Materials:

-

Cells (e.g., HUVECs for p53, HeLa cells for IκBα)[7]

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer)

-

Primary antibodies against p53 and IκBα

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Treat cells with this compound (e.g., 100 nM for p53, 10 µM for IκBα) for the desired time (e.g., 2-6 hours).[7]

-

For IκBα, stimulate the cells with an inducer like TNF-α (e.g., 10 ng/ml for 15 minutes) after this compound pre-treatment.[4]

-

Lyse the cells and quantify the protein concentration.

-

Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane and incubate with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding

This assay determines the effect of this compound on the DNA-binding activity of NF-κB.

Materials:

-

Cells (e.g., HeLa cells)[4]

-

This compound

-

TNF-α

-

Nuclear extraction buffers

-

Radiolabeled or fluorescently labeled oligonucleotide probe containing the NF-κB consensus binding site

-

Polyacrylamide gel electrophoresis reagents

Procedure:

-

Pre-treat cells with various concentrations of this compound for a specified time (e.g., 2 hours).[4]

-

Stimulate the cells with TNF-α (e.g., 10 ng/ml for 1 hour) to induce NF-κB activation.[4]

-

Prepare nuclear extracts from the cells.

-

Incubate the nuclear extracts with the labeled NF-κB probe.

-

Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.

-

Visualize the bands by autoradiography or fluorescence imaging. A decrease in the shifted band in this compound-treated samples indicates inhibition of NF-κB DNA binding.[4]

X-Ray Crystallography of the this compound-Proteasome Complex

The crystal structure of the human 20S proteasome in complex with this compound has been resolved (PDB ID: 5LF0), providing a detailed view of the inhibitor-enzyme interaction at the atomic level.[1][8] This structural data confirms the covalent bond formation and the morpholino ring structure within the active site, validating the proposed mechanism of inhibition. The high-resolution structure offers a blueprint for the rational design of next-generation proteasome inhibitors with improved potency and selectivity.[1]

Conclusion

This compound serves as a paradigm for highly selective and irreversible proteasome inhibition. Its unique mechanism of action, involving the formation of a stable morpholino adduct with the catalytic threonine residues of the proteasome's β-subunits, underpins its specificity and potency. The detailed understanding of its interaction with the proteasome, supported by quantitative kinetic data, downstream signaling analysis, and high-resolution crystal structures, provides a robust foundation for its use as a research tool and as a scaffold for the development of novel therapeutics targeting the ubiquitin-proteasome system. The experimental protocols outlined in this guide offer a practical framework for researchers to investigate the multifaceted effects of this compound in various biological contexts.

References

- 1. rcsb.org [rcsb.org]

- 2. This compound, a potent and selective proteasome inhibitor, exhibits in vivo antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development and Characterization of Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a potent and selective proteasome inhibitor, exhibits in vivo antiinflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. wwPDB: pdb_00005lf0 [wwpdb.org]

Epoxomicin: A Natural Product with Potent and Selective Antitumor Activity via Proteasome Inhibition

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract Epoxomicin is a potent, naturally occurring selective inhibitor of the proteasome, an essential cellular complex responsible for protein degradation. Isolated from an Actinomycetes strain, this α',β'-epoxyketone peptide demonstrates significant antitumor and anti-inflammatory activities.[1][2][3] Its high specificity for the proteasome, particularly the chymotrypsin-like activity of the 20S subunit, distinguishes it from other proteasome inhibitors and establishes it as a critical tool for studying the ubiquitin-proteasome system.[1][4] this compound exerts its antitumor effects by disrupting key cellular processes, including the NF-κB signaling pathway and the regulation of tumor suppressor proteins like p53, ultimately leading to apoptosis in cancer cells. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, preclinical antitumor efficacy, and the experimental protocols used to characterize its activity.

Mechanism of Action: Selective and Irreversible Proteasome Inhibition

The ubiquitin-proteasome system is a critical regulator of intracellular protein turnover, making it a prime target for cancer therapy. This compound is a highly selective and irreversible inhibitor of the 20S proteasome.[1][5] Unlike many other proteasome inhibitors, such as peptide aldehydes, this compound shows minimal to no inhibition of other proteases like calpain, papain, cathepsin B, chymotrypsin, and trypsin, making it an exceptionally specific molecular probe.[1][4][6]

The inhibitor's α′,β′-epoxyketone warhead covalently binds to the N-terminal threonine residue within the active sites of the proteasome's catalytic β subunits.[7] Specifically, it has been shown to bind to the LMP7, X, Z, and MECL1 subunits.[1][6] This interaction results in the formation of a stable morpholino ring structure, effectively and irreversibly blocking substrate access.[4]

This compound most potently inhibits the chymotrypsin-like (CT-L) activity of the proteasome. The trypsin-like and peptidyl-glutamyl peptide hydrolyzing (PGPH) activities are also inhibited, but at significantly slower rates—approximately 100- and 1,000-fold slower, respectively.[1][6][8] This potent and selective inhibition leads to the accumulation of polyubiquitinated proteins, disrupting cellular homeostasis and triggering downstream signaling cascades that promote cell death.[1][9]

Modulation of Key Oncogenic Signaling Pathways

The antitumor activity of this compound is a direct consequence of its ability to disrupt cellular pathways that are critical for cancer cell survival and proliferation.

Inhibition of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a pro-survival pathway often constitutively active in cancer cells, promoting inflammation and preventing apoptosis.[10] Its activation depends on the proteasomal degradation of its inhibitor, IκBα. This compound treatment prevents this degradation, causing IκBα to remain bound to NF-κB in the cytoplasm.[1] This sequestration blocks the translocation of NF-κB to the nucleus, thereby inhibiting the transcription of its target genes. Studies have shown that this compound treatment can inhibit TNF-α-induced IκBα degradation by as much as 10-fold and significantly reduces NF-κB DNA-binding activity.[1][9][11]

Induction of Apoptosis

Proteasome inhibition by this compound triggers apoptosis through multiple mechanisms. A primary effect is the stabilization and accumulation of the p53 tumor suppressor protein, a known target of the proteasome.[1] In human umbilical vein endothelial cells (HUVECs), treatment with 100 nM this compound resulted in a 30-fold increase in p53 protein levels.[1][9] Furthermore, this compound treatment leads to increased levels of pro-apoptotic proteins, such as Bax, and the activation of the caspase cascade.[12] In osteosarcoma cell lines, combination treatment with this compound and TRAIL significantly increased the activity of caspase-3, -8, and -9, overcoming TRAIL resistance.[12]

Preclinical Antitumor Activity

This compound has demonstrated potent antitumor activity in both in vitro and in vivo preclinical models.

In Vitro Efficacy

This compound exhibits potent cytotoxic effects against a wide range of cancer cell lines, with IC50 values often in the low nanomolar range.

| Cell Line | Cancer Type | IC50 | Reference |

| B16-F10 | Murine Melanoma | 0.002 µg/mL | [5] |

| P388 | Murine Leukemia | 0.002 µg/mL | [5] |

| HCT116 | Human Colon Carcinoma | 0.005 µg/mL | [5] |

| K562 | Human Myelogenous Leukemia | 0.037 µg/mL | [5] |

| Moser | Human Colon Carcinoma | 0.044 µg/mL | [5] |

| EL4 | Murine Lymphoma | 4 nM | [5][9] |

In Vivo Efficacy

The antitumor activity of this compound was first identified based on its in vivo efficacy against murine B16 melanoma.[3][13] Subsequent studies have confirmed its potent effects in animal models.

| Animal Model | Tumor Type | Dosing Regimen | Outcome | Reference |

| BDF1 Mice | B16 Melanoma | 0.13 mg/kg/day (i.p.) | Significant antitumor effect (minimum effective dose) | [5] |

| Mice | Picrylchloride-induced inflammation | 2.9 mg/kg (topical) | 95% inhibition of inflammatory response | [9] |

| Mice | Contact Hypersensitivity | 0.58 mg/kg/day | 44% reduction in response | [9] |

Key Experimental Methodologies

The characterization of this compound's bioactivity relies on a set of standard and specialized biochemical and cell-based assays.

Protocol 1: Western Blot for IκBα and p53 Detection

-

Cell Treatment: Plate cells (e.g., HeLa, HUVEC) and allow them to adhere. Treat with desired concentrations of this compound (e.g., 100 nM to 10 µM) or vehicle control for a specified duration (e.g., 2-6 hours).[1][9]

-

Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein lysate (e.g., 20-40 µg) on a polyacrylamide gel.

-

Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with primary antibodies against p53, IκBα, or ubiquitin overnight at 4°C.

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Detect signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

Protocol 2: Electrophoretic Mobility Shift Assay (EMSA) for NF-κB Activity

-

Nuclear Extract Preparation: Treat cells (e.g., HeLa) with this compound for 2 hours, followed by stimulation with TNF-α (e.g., 10 ng/mL) for 1 hour to induce NF-κB activation.[1][11]

-

Extraction: Harvest cells and prepare nuclear extracts using a specialized kit or protocol that maintains protein-DNA binding competency.

-

Probe Labeling: Synthesize a double-stranded oligonucleotide containing the NF-κB consensus binding site and label it with [γ-³²P]ATP using T4 polynucleotide kinase.

-

Binding Reaction: Incubate nuclear extracts (5-10 µg) with the radiolabeled probe in a binding buffer containing poly(dI-dC) for 20-30 minutes at room temperature.

-

Electrophoresis: Resolve the protein-DNA complexes on a non-denaturing polyacrylamide gel.

-

Visualization: Dry the gel and expose it to a phosphor screen or X-ray film to visualize the shifted bands corresponding to the NF-κB/DNA complex.

Protocol 3: Cell Viability (MTT) Assay

-

Cell Plating: Seed cancer cells (e.g., Saos-2, MG-63) in a 96-well plate and allow them to attach overnight.[12]

-

Treatment: Treat cells with a serial dilution of this compound for 24, 48, or 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

Conclusion and Future Directions

This compound stands out as a highly potent and selective natural product inhibitor of the proteasome. Its specificity has made it an invaluable research tool for dissecting the complex roles of the ubiquitin-proteasome system in cellular physiology and disease. The biological and mechanistic insights gained from studying this compound have been instrumental in validating the proteasome as a therapeutic target in oncology. Indeed, the development of this compound and its analogs, such as YU-101, directly inspired the creation of second-generation proteasome inhibitors like carfilzomib, which has been successfully translated to clinical use.[7][10] Future research may focus on leveraging the unique epoxyketone scaffold to design novel inhibitors with enhanced tissue specificity or alternative resistance profiles, further expanding the therapeutic potential of targeting this critical cellular machinery.

References

- 1. This compound, a potent and selective proteasome inhibitor, exhibits in vivo antiinflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Total synthesis of the potent proteasome inhibitor this compound: a useful tool for understanding proteasome biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, A NEW ANTITUMOR AGENT OF MICROBIAL ORIGIN [jstage.jst.go.jp]

- 4. pubs.acs.org [pubs.acs.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound, a potent and selective proteasome inhibitor, exhibits in vivo antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pnas.org [pnas.org]

- 9. selleckchem.com [selleckchem.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. This compound Sensitizes Resistant Osteosarcoma Cells to TRAIL Induced Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Role of Epoxomicin in Ubiquitin-Proteasome System Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ubiquitin-proteasome system (UPS) is a critical cellular machinery responsible for the regulated degradation of the majority of intracellular proteins. This process is fundamental to a vast array of cellular functions, including cell cycle progression, signal transduction, and the removal of misfolded or damaged proteins. Dysregulation of the UPS has been implicated in numerous diseases, making it a key target for therapeutic intervention. Epoxomicin, a natural product derived from an actinomycete, has emerged as a powerful and highly selective tool for studying the UPS. This technical guide provides an in-depth overview of this compound's mechanism of action, its application in UPS research, and detailed experimental protocols.

Mechanism of Action of this compound

This compound is a potent, irreversible, and highly selective inhibitor of the 20S proteasome, the catalytic core of the 26S proteasome complex.[1][2][3] Its specificity is a key advantage over other proteasome inhibitors, such as peptide aldehydes, which can also inhibit other cellular proteases like calpains and cathepsins.[1][2][4]

The high selectivity of this compound is attributed to its unique α',β'-epoxyketone pharmacophore.[5][6] This functional group forms a covalent bond with the N-terminal threonine residue of the proteasome's catalytic β subunits.[5][7] This interaction leads to the formation of a stable morpholino ring structure, effectively and irreversibly blocking the active site.[5]

This compound primarily inhibits the chymotrypsin-like (CT-L) activity of the proteasome with high potency.[1][8][9] The trypsin-like (T-L) and peptidyl-glutamyl peptide hydrolyzing (PGPH) activities are also inhibited, but at significantly slower rates, approximately 100- and 1,000-fold slower, respectively.[1][2][8]

Quantitative Inhibition Data

The potency of this compound's inhibitory activity against the proteasome and its cytotoxic effects on various cell lines have been quantitatively assessed in numerous studies. The following tables summarize key quantitative data for easy comparison.

| Parameter | Value | Target | Source |

| IC50 | 4 nM | 20S Proteasome (Chymotrypsin-like activity) | [3][6] |

| kassociation | 35,400 M-1s-1 | 20S Proteasome (Chymotrypsin-like activity) | [1] |

| Cell Line | Cancer Type | IC50 (µM) | Assay Type | Source |

| EL4 | Lymphoma | 0.004 | Antiproliferative activity | [10] |

| B16-F10 | Melanoma | 0.0036 | Cytotoxicity | [10] |

| P388 | Leukemia | 0.0036 | Cytotoxicity | [10] |

| HCT116 | Colon Carcinoma | 0.0090 | Cytotoxicity | [10] |

| K562 | Chronic Myelogenous Leukemia | 0.0667 | Cytotoxicity | [10] |

| Moser | Colorectal Cancer | 0.0793 | Cytotoxicity | [10] |

Key Signaling Pathways and Cellular Processes Affected by this compound

Inhibition of the proteasome by this compound leads to the accumulation of ubiquitinated proteins and disrupts the degradation of key regulatory proteins, thereby impacting several critical cellular pathways.

NF-κB Signaling Pathway

One of the most well-characterized consequences of proteasome inhibition by this compound is the suppression of the NF-κB signaling pathway.[1][2] In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Upon stimulation by signals such as TNF-α, IκBα is phosphorylated, ubiquitinated, and subsequently degraded by the proteasome. This allows NF-κB to translocate to the nucleus and activate the transcription of its target genes. This compound treatment prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and inhibiting its activity.[1][11]

Inhibition of the NF-κB signaling pathway by this compound.

Induction of Apoptosis and p53 Accumulation

By disrupting protein homeostasis, this compound can induce apoptosis, or programmed cell death, in various cell types, particularly in cancer cells.[1] This is a key mechanism behind its antitumor activity. Furthermore, this compound treatment leads to the accumulation of the tumor suppressor protein p53, a well-known substrate of the proteasome.[1][11] Increased levels of p53 can contribute to cell cycle arrest and apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound in UPS research.

Protocol 1: Proteasome Activity Assay in Cell Lysates

This protocol allows for the direct measurement of the chymotrypsin-like, trypsin-like, and caspase-like activities of the proteasome in cell lysates using fluorogenic substrates.

Materials:

-

Cells treated with this compound or vehicle control.

-

Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% NP-40, supplemented with protease inhibitors.

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM DTT.

-

Fluorogenic Substrates:

-

Chymotrypsin-like: Suc-LLVY-AMC

-

Trypsin-like: Boc-LRR-AMC

-

PGPH-like: Z-LLE-AMC

-

-

96-well black microplate.

-

Fluorometer.

Procedure:

-

Cell Lysis: a. Wash treated cells with ice-cold PBS. b. Lyse cells in Lysis Buffer on ice for 30 minutes. c. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. d. Collect the supernatant (cell lysate) and determine the protein concentration using a standard protein assay (e.g., BCA assay).

-

Assay Setup: a. Dilute cell lysates to a final concentration of 1-2 µg/µL in Assay Buffer. b. In a 96-well black microplate, add 50 µL of diluted cell lysate to each well. c. Prepare substrate solutions in Assay Buffer at a final concentration of 50 µM. d. Add 50 µL of the respective substrate solution to the wells.

-

Measurement: a. Immediately place the plate in a fluorometer pre-warmed to 37°C. b. Measure the fluorescence intensity every 5 minutes for 60 minutes using an excitation wavelength of 380 nm and an emission wavelength of 460 nm.

-

Data Analysis: a. Calculate the rate of AMC release (slope of the linear portion of the fluorescence curve). b. Normalize the activity to the protein concentration of the lysate. c. Compare the activity in this compound-treated samples to the vehicle control to determine the percent inhibition.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol assesses the cytotoxic effects of this compound on cultured cells by measuring mitochondrial metabolic activity.

Materials:

-

Target cell line.

-

Complete cell culture medium.

-

96-well clear flat-bottom cell culture plates.

-

This compound stock solution (e.g., 10 mM in DMSO).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS).

-

Microplate reader.

Procedure:

-

Cell Seeding: a. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. b. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: a. Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM). b. Include a vehicle control (DMSO at the highest concentration used for dilutions) and an untreated control. c. Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions. d. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

MTT Addition and Incubation: a. After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization and Measurement: a. Carefully aspirate the medium containing MTT. b. Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals. c. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: a. Subtract the background absorbance (from wells with no cells). b. Express the results as a percentage of the vehicle control (100% viability). c. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Protocol 3: Western Blotting for Ubiquitinated Proteins

This protocol is used to detect the accumulation of polyubiquitinated proteins in cells following treatment with this compound.

Materials:

-

Cells treated with this compound or vehicle control.

-

RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors.

-

Laemmli sample buffer.

-

SDS-PAGE gels.

-

PVDF or nitrocellulose membrane.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibody: anti-ubiquitin antibody.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Sample Preparation: a. Lyse cells in RIPA buffer. b. Determine protein concentration of the lysates. c. Normalize protein concentrations and add Laemmli sample buffer. d. Boil samples at 95°C for 5-10 minutes.

-

SDS-PAGE and Transfer: a. Load equal amounts of protein (20-40 µg) per lane on an SDS-PAGE gel. b. Run the gel to separate proteins by size. c. Transfer the separated proteins to a membrane.

-

Immunoblotting: a. Block the membrane in blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary anti-ubiquitin antibody overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST.

-

Detection: a. Incubate the membrane with the chemiluminescent substrate. b. Capture the signal using an imaging system. A characteristic high-molecular-weight smear or ladder indicates the accumulation of polyubiquitinated proteins.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the effects of this compound on a specific cellular process.

A typical experimental workflow for studying the effects of this compound.

Conclusion

This compound stands as an invaluable tool in the field of ubiquitin-proteasome system research. Its high potency, selectivity, and irreversible mechanism of action allow for precise and reliable inhibition of the proteasome. This technical guide provides a comprehensive resource for researchers, offering insights into its molecular interactions, quantitative data for experimental design, and detailed protocols for its application in studying various cellular processes. The continued use of this compound will undoubtedly lead to further discoveries regarding the intricate roles of the UPS in health and disease, and aid in the development of novel therapeutic strategies.

References

- 1. This compound, a potent and selective proteasome inhibitor, exhibits in vivo antiinflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. This compound, 20S proteasome inhibitor (CAS 134381-21-8) | Abcam [abcam.com]

- 4. peptide.co.jp [peptide.co.jp]

- 5. Development and Characterization of Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound.com [this compound.com]

- 7. The Ubiquitin-Proteasome Pathway and Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. selleckchem.com [selleckchem.com]

- 10. benchchem.com [benchchem.com]

- 11. pnas.org [pnas.org]

Epoxomicin's Effect on NF-κB Activation and Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Epoxomicin, a naturally occurring selective proteasome inhibitor, has demonstrated significant anti-inflammatory properties through its potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. By irreversibly binding to the 20S proteasome, this compound prevents the degradation of the inhibitory protein IκBα. This stabilization of IκBα effectively sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of pro-inflammatory gene transcription. This technical guide provides an in-depth overview of the mechanism of action of this compound, quantitative data on its efficacy, detailed experimental protocols for studying its effects, and visual representations of the pertinent biological pathways and experimental workflows.

Mechanism of Action: Inhibition of the Proteasome and NF-κB Signaling

The canonical NF-κB signaling pathway is a critical regulator of the inflammatory response. In its inactive state, the NF-κB dimer is held in the cytoplasm by the inhibitor of κB, IκBα. Upon stimulation by pro-inflammatory signals, such as Tumor Necrosis Factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, marking it for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of IκBα unmasks a nuclear localization signal on the NF-κB dimer, allowing it to translocate to the nucleus, bind to κB enhancer elements, and initiate the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

This compound, an epoxyketone-containing natural product, is a potent, selective, and irreversible inhibitor of the 20S proteasome, the catalytic core of the 26S proteasome.[1][2] It covalently binds to the catalytic β-subunits of the proteasome, including LMP7, X, MECL1, and Z.[1][3] This binding primarily inhibits the chymotrypsin-like (CT-L) activity of the proteasome, with a much lower inhibitory effect on the trypsin-like (T-L) and peptidyl-glutamyl peptide hydrolyzing (PGPH) activities.[3][4] By inhibiting proteasomal activity, this compound prevents the degradation of phosphorylated IκBα.[3] This leads to the accumulation of IκBα in the cytoplasm, which continues to sequester NF-κB, thereby blocking its nuclear translocation and transcriptional activity.[3][4] This targeted inhibition of the NF-κB pathway is the primary mechanism behind this compound's potent anti-inflammatory effects.[3][5]

Quantitative Data on this compound's Efficacy

The potency and selectivity of this compound have been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative data regarding its inhibitory effects on proteasome activity and NF-κB signaling, as well as its anti-inflammatory efficacy.

Table 1: Inhibition of 20S Proteasome Catalytic Activities by this compound

| Catalytic Activity | Substrate | IC50 | kassociation (M-1s-1) | Reference |

| Chymotrypsin-like | Suc-LLVY-AMC | 4 nM | 35,400 | [3][5] |

| Trypsin-like | Boc-LRR-AMC | ~400 nM | ~354 | [3] |

| PGPH | Z-LLE-AMC | ~4 µM | ~35.4 | [3] |

Table 2: Effect of this compound on TNF-α-Induced NF-κB Activation in HeLa Cells

| This compound Concentration | Inhibition of IκBα Degradation | Reduction in NF-κB DNA-Binding Activity | Reference |

| 100 nM | - | Significant reduction | [3] |

| 1 µM | - | Significant reduction | [3] |

| 10 µM | 10-fold inhibition | Significant reduction | [3] |

Table 3: In Vivo Anti-inflammatory Effect of this compound in a Murine Ear Edema Model

| Treatment | Dose | Reduction in Contact Hypersensitivity Response | Reference |

| This compound | 0.58 mg/kg/day | 44% | [4] |

| This compound | 2.9 mg/kg (single dose) | 95% (irritant-associated inflammation) | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on the NF-κB pathway.

20S Proteasome Activity Assay

This assay measures the chymotrypsin-like, trypsin-like, and PGPH activities of the purified 20S proteasome using fluorogenic substrates.

Materials:

-

Purified 20S proteasome

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 25 mM KCl, 10 mM NaCl, 1 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA

-

Fluorogenic Substrates (10 mM stock in DMSO):

-

Chymotrypsin-like: Suc-LLVY-AMC

-

Trypsin-like: Boc-LRR-AMC

-

PGPH: Z-LLE-AMC

-

-

This compound (stock solution in DMSO)

-

96-well black microplates

-

Fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

-

Prepare serial dilutions of this compound in Assay Buffer.

-

In a 96-well plate, add 2 µL of each this compound dilution or DMSO (vehicle control).

-

Add 188 µL of Assay Buffer containing 0.5 µg of purified 20S proteasome to each well.

-

Incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding 10 µL of the respective 20X fluorogenic substrate (final concentration 50 µM).

-

Immediately measure the fluorescence kinetically at 37°C for 30-60 minutes, with readings every 1-2 minutes.

-

Calculate the rate of reaction (RFU/min) from the linear portion of the curve.

-

Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Western Blot for IκBα Degradation

This protocol details the detection of IκBα levels in cell lysates by Western blotting to assess the effect of this compound on its degradation.

Materials:

-

HeLa cells

-

This compound

-

TNF-α

-

Complete cell culture medium

-

PBS (Phosphate-Buffered Saline)

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibody: Rabbit anti-IκBα

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed HeLa cells in 6-well plates and grow to 80-90% confluency.

-

Pre-treat cells with desired concentrations of this compound or DMSO for 2 hours.

-

Stimulate cells with 10 ng/mL TNF-α for 15 minutes.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Centrifuge lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

-

Determine protein concentration using the BCA assay.

-

Denature 20-30 µg of protein per sample in Laemmli buffer at 95°C for 5 minutes.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-IκBα antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add the chemiluminescent substrate and visualize the bands using an imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., β-actin).

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding

EMSA is used to detect the DNA-binding activity of NF-κB in nuclear extracts.

Materials:

-

HeLa cells

-

This compound

-

TNF-α

-

Nuclear Extraction Kit

-

Double-stranded oligonucleotide probe containing the NF-κB consensus sequence (5'-AGTTGAGGGGACTTTCCCAGGC-3'), end-labeled with [γ-³²P]ATP or a non-radioactive label.

-

Poly(dI-dC)

-

Binding Buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM MgCl₂, 1 mM EDTA, 1 mM DTT, 5% glycerol)

-

Native polyacrylamide gel (4-6%)

-

TBE or TGE buffer

-